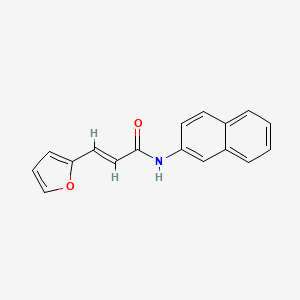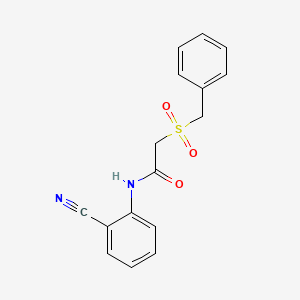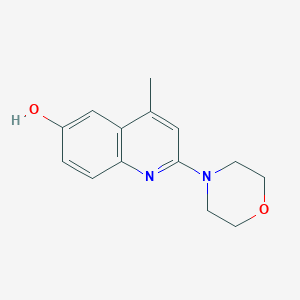![molecular formula C17H17N3O B5851628 N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)
N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide, commonly known as MBZP, is a benzimidazole derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of MBZP is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This results in the arrest of the cell cycle and ultimately leads to cell death. MBZP has also been found to inhibit the activity of certain enzymes involved in viral replication and bacterial cell wall synthesis.
Biochemical and Physiological Effects
MBZP has been found to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. MBZP has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. MBZP has also been found to have antiviral and antimicrobial effects, which can be attributed to its ability to inhibit viral replication and bacterial cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MBZP in lab experiments is its low toxicity in normal cells, which makes it a potential candidate for cancer therapy. MBZP has also been found to exhibit potent antiviral and antimicrobial activity, making it a useful tool for studying viral and bacterial infections. However, one of the limitations of using MBZP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
Direcciones Futuras
There are several future directions for research on MBZP. One area of research could focus on developing more efficient synthesis methods for MBZP. Another area of research could focus on studying the mechanism of action of MBZP in more detail, which could lead to the development of more effective cancer therapies. Further studies could also be conducted to explore the potential of MBZP as an antiviral and antimicrobial agent. Additionally, research could be conducted to develop more soluble forms of MBZP, which could improve its efficacy in certain assays.
Conclusion
MBZP is a benzimidazole derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. MBZP has been found to exhibit anticancer, antiviral, and antimicrobial properties, and has low toxicity in normal cells. Future research could focus on developing more efficient synthesis methods, studying the mechanism of action in more detail, exploring the potential as an antiviral and antimicrobial agent, and improving solubility for certain assays.
Métodos De Síntesis
MBZP can be synthesized using various methods, including the reaction of 2-methylbenzimidazole with propanoyl chloride in the presence of a base such as pyridine. Another method involves the reaction of 2-methylbenzimidazole with 3-bromo-1-propanol in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to obtain MBZP.
Aplicaciones Científicas De Investigación
MBZP has been studied for its potential therapeutic applications, including its anticancer, antiviral, and antimicrobial properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. MBZP has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2, and antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
N-[1-(2-methylphenyl)benzimidazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-17(21)19-13-8-9-16-14(10-13)18-11-20(16)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGYFAVEOJDSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)

![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
hydrazone](/img/structure/B5851626.png)


![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)